molecular formula C15H19N3O3S2 B14097435 4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide

4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide

Cat. No.: B14097435
M. Wt: 353.5 g/mol
InChI Key: NNVTUKLUIBQQHJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyethyl group, a tetrahydrocyclopenta-pyrimidino-thiophene core, and a butanamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))butanamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the tetrahydrocyclopenta-pyrimidino-thiophene core: This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate amines.

    Introduction of the hydroxyethyl group: This step may involve the reaction of the intermediate with ethylene oxide or similar reagents under controlled conditions.

    Attachment of the butanamide moiety: This can be accomplished through amidation reactions using butanoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield carboxylic acids, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-4-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))butanamide exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))butanamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of N-(2-hydroxyethyl)-4-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))butanamide lies in its combination of these structural motifs, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]butanamide

InChI

InChI=1S/C15H19N3O3S2/c19-7-6-16-11(20)5-2-8-22-15-17-13(21)12-9-3-1-4-10(9)23-14(12)18-15/h19H,1-8H2,(H,16,20)(H,17,18,21)

InChI Key

NNVTUKLUIBQQHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCCCC(=O)NCCO

Origin of Product

United States

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